molecular formula C25H22N2O4S B281499 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Katalognummer B281499
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: ZSOVKEYNFIXWCW-VYIQYICTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide, also known as E6011, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various inflammatory diseases. E6011 has shown promising results in pre-clinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Wirkmechanismus

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key mediator of immune cell activation and is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting BTK, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide reduces the activation of immune cells and the production of pro-inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to have potent anti-inflammatory effects in pre-clinical studies. In animal models of inflammatory diseases, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to reduce inflammation and improve disease symptoms. 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has also been shown to have a favorable safety profile, with no significant toxicities observed in pre-clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one limitation of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is its relatively low solubility, which may limit its clinical application.

Zukünftige Richtungen

There are several future directions for the study of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide in humans. Second, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide. Third, the potential use of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide in combination with other therapeutic agents should be explored. Finally, the development of more potent and selective BTK inhibitors based on the structure of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide should be pursued.
Conclusion:
In conclusion, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of BTK, a key mediator of immune cell activation and inflammation. 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has a favorable safety profile and several future directions for its study have been identified. Further research is needed to determine the clinical efficacy of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide and its potential as a therapeutic agent for the treatment of inflammatory diseases.

Synthesemethoden

The synthesis of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide involves the condensation of 3-amino-4-methylacetanilide and 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization with 1,2-naphthoquinone-4-sulfonic acid. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been extensively studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In pre-clinical studies, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells.

Eigenschaften

Molekularformel

C25H22N2O4S

Molekulargewicht

446.5 g/mol

IUPAC-Name

(NZ)-4-ethoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-3-31-19-11-13-20(14-12-19)32(29,30)27-23-16-24(26-18-8-6-7-17(2)15-18)25(28)22-10-5-4-9-21(22)23/h4-16,26H,3H2,1-2H3/b27-23-

InChI-Schlüssel

ZSOVKEYNFIXWCW-VYIQYICTSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.